molecular formula C23H29N3OS B11586471 3-amino-7-tert-butyl-2-(3-phenylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-amino-7-tert-butyl-2-(3-phenylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11586471
M. Wt: 395.6 g/mol
InChI Key: RSQBPKHAIWRSMK-UHFFFAOYSA-N
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Description

3-amino-7-tert-butyl-2-(3-phenylpropyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidinones. This compound is characterized by its unique structure, which includes a benzothieno ring fused with a pyrimidinone ring, and various functional groups such as amino, tert-butyl, and phenylpropyl groups. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-7-tert-butyl-2-(3-phenylpropyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothieno Ring: The initial step involves the formation of the benzothieno ring through a cyclization reaction of a suitable precursor.

    Introduction of the Pyrimidinone Ring:

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route to achieve high yields and purity. This may include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-7-tert-butyl-2-(3-phenylpropyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenylpropyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the pyrimidinone ring to a dihydropyrimidinone.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and tert-butyl groups, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may lead to the formation of nitroso or nitro derivatives, while substitution reactions may introduce different alkyl or aryl groups.

Scientific Research Applications

3-amino-7-tert-butyl-2-(3-phenylpropyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-amino-7-tert-butyl-2-(3-phenylpropyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-amino-7-tert-butyl-2-(3-phenylpropyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one include other thienopyrimidinones and related heterocyclic compounds. Some examples include:

    Thieno[2,3-d]pyrimidin-4(3H)-ones: Compounds with similar core structures but different substituents.

    Benzothieno[2,3-d]pyrimidin-4(3H)-ones: Compounds with variations in the benzothieno ring structure.

Uniqueness

The uniqueness of 3-amino-7-tert-butyl-2-(3-phenylpropyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups and its potential biological activities. The presence of the amino, tert-butyl, and phenylpropyl groups imparts unique chemical properties and reactivity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C23H29N3OS

Molecular Weight

395.6 g/mol

IUPAC Name

3-amino-7-tert-butyl-2-(3-phenylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C23H29N3OS/c1-23(2,3)16-12-13-17-18(14-16)28-21-20(17)22(27)26(24)19(25-21)11-7-10-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14,24H2,1-3H3

InChI Key

RSQBPKHAIWRSMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)CCCC4=CC=CC=C4)N

Origin of Product

United States

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